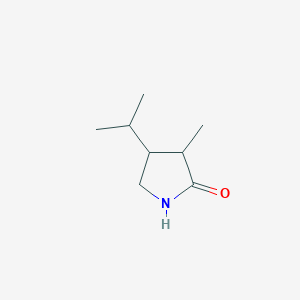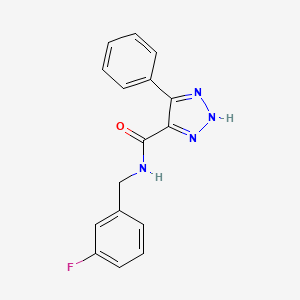
1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE is a complex organic compound that features a combination of bromine, fluorine, pyridine, and phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2,6-difluorophenol with an appropriate alkylating agent to form the phenoxy intermediate.
Thioether Formation: The phenoxy intermediate is then reacted with a pyridine-2-thiol derivative under suitable conditions to form the thioether linkage.
Hydrochloride Formation: Finally, the resulting compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE can undergo various types of chemical reactions:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone, while reduction can lead to the formation of thiol derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and thiol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Aplicaciones Científicas De Investigación
1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Use in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.
Chemical Research: Study of its reactivity and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE depends on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL
- 1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL SULFATE
Uniqueness
1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity
Propiedades
IUPAC Name |
1-(4-bromo-2,6-difluorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF2NO2S.ClH/c15-9-5-11(16)14(12(17)6-9)20-7-10(19)8-21-13-3-1-2-4-18-13;/h1-6,10,19H,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCQZYCJELXPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(COC2=C(C=C(C=C2F)Br)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2676324.png)



![2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2676332.png)

![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE](/img/structure/B2676336.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2676337.png)
![2-(4-fluorophenoxy)-1-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}ethan-1-one](/img/structure/B2676338.png)

![N-[4-(3-methoxyazetidin-1-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2676342.png)


